[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O2/c1-16-15-17(24)8-9-21(16)30-22-18(5-4-10-26-22)23(29)28-13-11-27(12-14-28)20-7-3-2-6-19(20)25/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMORYUHHKWFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(4-Chloro-2-methylphenoxy)pyridin-3-carboxylic Acid
The pyridine intermediate is synthesized via nucleophilic aromatic substitution (NAS).
- Starting Material : 3-Nitropyridin-2-ol (1.0 equiv).
- Chlorination : React with POCl₃ (3.0 equiv) at 110°C for 6 hr to yield 2-chloro-3-nitropyridine.
- Methylation : Treat with methylmagnesium bromide (1.2 equiv) in THF at −78°C, followed by quenching with NH₄Cl.
- Phenoxy Substitution : React with 4-chloro-2-methylphenol (1.1 equiv) in DMF using K₂CO₃ (2.0 equiv) at 80°C for 12 hr.
- Carboxylic Acid Formation : Hydrolyze the nitrile group (from step 3) using 6M HCl at reflux, followed by neutralization with NaOH to pH 6–7.
Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Synthesis of 4-(2-Fluorophenyl)piperazine
The piperazine subunit is prepared via Buchwald-Hartwig amination.
- Starting Material : Piperazine (1.0 equiv) and 1-bromo-2-fluorobenzene (1.05 equiv).
- Catalytic System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 equiv) in toluene at 100°C for 24 hr.
- Workup : Filter through Celite®, concentrate, and purify via recrystallization (ethanol/water).
Yield : 85–90% (white crystals, m.p. 112–114°C).
Methanone Bridge Formation
The final coupling step employs a Friedel-Crafts acylation or carbodiimide-mediated condensation.
- Reagents : 2-(4-Chloro-2-methylphenoxy)pyridin-3-carboxylic acid (1.0 equiv), SOCl₂ (3.0 equiv) to form acyl chloride.
- Coupling : React with 4-(2-fluorophenyl)piperazine (1.1 equiv) in anhydrous CH₂Cl₂ with AlCl₃ (1.5 equiv) at 0°C → RT for 6 hr.
- Purification : Wash with NaHCO₃, dry (MgSO₄), and isolate via flash chromatography (CH₂Cl₂/MeOH 95:5).
Yield : 60–65%.
- Activation : 2-(4-Chloro-2-methylphenoxy)pyridin-3-carboxylic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv) in DMF at 0°C.
- Coupling : Add 4-(2-fluorophenyl)piperazine (1.05 equiv) and stir at RT for 24 hr.
- Workup : Extract with ethyl acetate, wash with brine, and purify via HPLC (C18 column, acetonitrile/water gradient).
Yield : 75–80% (higher purity than Method A).
Optimization and Comparative Analysis
Reaction Conditions
| Parameter | Method A (Friedel-Crafts) | Method B (Carbodiimide) |
|---|---|---|
| Temperature | 0°C → RT | RT |
| Catalyst/Reagent | AlCl₃ | EDCl/HOBt |
| Solvent | CH₂Cl₂ | DMF |
| Reaction Time | 6 hr | 24 hr |
| Yield | 60–65% | 75–80% |
| Purity (HPLC) | 95–97% | 98–99% |
Key Findings :
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.62–7.58 (m, 2H, Ar-H), 7.12–7.08 (m, 3H, Ar-H), 4.21 (s, 2H, OCH₂), 3.82–3.75 (m, 4H, piperazine-H), 2.98–2.92 (m, 4H, piperazine-H), 2.41 (s, 3H, CH₃).
- MS (ESI+) : m/z 470.1 [M+H]⁺.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically with reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: : Using agents such as lithium aluminum hydride, the compound can be reduced to amines or alcohols depending on the reaction site.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in alkaline conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: : Bromination using bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: : Phenolic compounds.
Reduction: : Secondary amines or alcohols.
Substitution: : Brominated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
Used in studies involving complex organic synthesis due to its reactivity and structural complexity.
Biology
May serve as a molecular probe or intermediate in the synthesis of biologically active compounds.
Medicine
Potential use as a lead compound for drug development, particularly targeting neurological pathways.
Industry
Could be utilized in the development of advanced materials or as a chemical intermediate in the production of other high-value compounds.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its aromatic and heterocyclic rings enable binding to various biomolecules, affecting their function and leading to biological activity.
Comparison with Similar Compounds
NMR Data Comparison
NMR chemical shifts for the target compound’s analogues reveal substituent-dependent trends:
Analysis:
Ion Channel Modulation
Compounds like BAY10000493 and BAY2341237 inhibit TASK-1 channels by binding to the intracellular vestibule via closure of the X-gate . The target compound’s piperazine-fluorophenyl motif may facilitate similar interactions, though its pyridine-phenoxy substituents could alter binding kinetics.
Enzyme Inhibition
SARS-CoV-2 Mpro inhibitors () share structural motifs (e.g., piperazine-linked aromatic groups) but lack the pyridine-phenoxy moiety, suggesting divergent target specificity .
Biological Activity
The compound [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula: C21H22ClN3O5
- Molecular Weight: 431.9 g/mol
- IUPAC Name: this compound
This compound features a complex structure that includes a chloro-substituted phenoxy group, a pyridine ring, and a piperazine moiety, which are known to enhance biological activity through various interactions with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity: Studies have shown that derivatives of compounds with similar structures display moderate to good antimicrobial properties against various pathogens. For instance, compounds containing thiazole and piperazine rings have demonstrated notable antibacterial effects in vitro .
- CNS Activity: The piperazine component is often associated with central nervous system (CNS) effects, including anxiolytic and antidepressant properties. Similar compounds have been studied for their potential as anxiolytics and antipsychotics due to their ability to modulate neurotransmitter systems.
- Anticancer Properties: Some derivatives of methanone compounds have been evaluated for anticancer activity, showing promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes:
- Receptor Binding: The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects.
- Enzyme Inhibition: The methanone moiety may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Case Studies and Experimental Data
-
Antimicrobial Screening:
Compound Antimicrobial Activity (Zone of Inhibition in mm) 5a 20 5b 18 5c 25 -
CNS Activity Assessment:
- Animal models were used to assess the CNS effects of similar piperazine derivatives. Results indicated reduced anxiety-like behavior in treated groups compared to controls, suggesting potential anxiolytic properties .
- Anticancer Studies:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone?
The synthesis involves multi-step reactions, typically starting with the coupling of substituted pyridine and piperazine intermediates. Key steps include:
- Nucleophilic aromatic substitution for attaching the 4-chloro-2-methylphenoxy group to pyridine under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or DCM .
- Amide bond formation between the pyridine intermediate and the piperazine moiety using coupling agents (e.g., HATU or EDC) in anhydrous conditions .
- Catalytic optimization : Palladium catalysts (e.g., Pd(OAc)₂) may enhance yield in cross-coupling steps .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of hyphenated analytical techniques :
- NMR spectroscopy (¹H/¹³C) to verify substituent positions, e.g., distinguishing chloro and fluorophenyl signals .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects, as demonstrated for analogous piperazine derivatives .
- HPLC-PDA (>95% purity threshold) to detect impurities from incomplete coupling reactions .
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory bioactivity data across studies?
Contradictions in reported biological activities (e.g., varying IC₅₀ values) can arise from differences in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assay protocols : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity .
- Computational docking : Compare binding poses in target proteins (e.g., GPCRs) to identify structural determinants of activity divergence .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Systematic SAR approaches include:
- Substituent variation : Replace the 2-fluorophenyl group with electron-deficient (e.g., 3-CF₃) or bulky (e.g., 2-naphthyl) analogs to probe steric/electronic effects on receptor binding .
- Piperazine ring modification : Introduce methyl or acetyl groups to the piperazine nitrogen to assess conformational flexibility impacts .
- Pharmacophore modeling : Map electrostatic potentials and hydrophobic surfaces to guide rational design .
Q. What methodologies are suitable for investigating in vivo pharmacokinetic properties?
- Plasma stability assays : Incubate the compound with liver microsomes (human/rodent) to estimate metabolic half-life .
- Caco-2 permeability assays : Predict intestinal absorption using monolayer transepithelial resistance (TEER) .
- PET radiolabeling : Synthesize an ¹⁸F-labeled analog for real-time biodistribution tracking in animal models .
Key Considerations for Researchers
- Reproducibility : Document reaction parameters (e.g., degassing steps) to minimize batch variability .
- Ethical compliance : Adhere to IACUC protocols for in vivo studies involving fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
